molecular formula C15H21N5O2 B2870462 2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034254-11-8

2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2870462
CAS No.: 2034254-11-8
M. Wt: 303.366
InChI Key: ICEUQXUBNIXXGP-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-oxadiazole ring, an imidazole ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the imidazole ring. The 1,2,4-oxadiazole ring can be synthesized via the reaction of amidoximes with isatoic anhydrides . The imidazole ring can be synthesized from glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring and an imidazole ring. The 1,2,4-oxadiazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The imidazole ring is also a five-membered ring, but it contains three carbon atoms, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

The compound’s chemical reactions would be influenced by its functional groups and rings. The 1,2,4-oxadiazole ring is known to be involved in various chemical reactions, including rearrangements into other heterocycles . The imidazole ring can also participate in various reactions due to its amphoteric nature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of the 1,2,4-oxadiazole and imidazole rings would likely make the compound highly soluble in water and other polar solvents .

Properties

IUPAC Name

2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-9-17-12-6-5-11(8-13(12)18-9)15(21)16-7-3-4-14-19-10(2)20-22-14/h11H,3-8H2,1-2H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEUQXUBNIXXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCCCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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